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Erythritol

Glycemic index Insulinemic response Diabetes management

Erythritol is the only zero-glycemic (GI=0) and near-zero calorie (0–0.2 kcal/g) C4 polyol, with 90% excreted unmetabolized. It uniquely combines the highest digestive tolerance among polyols (1.0 g/kg body weight vs. 0.37 for xylitol) with superior thin-layer sugarless coating performance, enhanced by a powerful cooling effect from a -182 J/g heat of solution. It is clinically superior to xylitol and sorbitol in caries prevention. Select erythritol to maximize formulation latitude for keto/diabetic products, reduce laxation complaints, and improve oral care product claims.

Molecular Formula C4H10O4
Molecular Weight 122.12 g/mol
CAS No. 7493-90-5
Cat. No. B2894434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythritol
CAS7493-90-5
Molecular FormulaC4H10O4
Molecular Weight122.12 g/mol
Structural Identifiers
SMILESC(C(C(CO)O)O)O
InChIInChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4+
InChIKeyUNXHWFMMPAWVPI-ZXZARUISSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water, slightly soluble in ethanol, insoluble in diethyl ether.
Very soluble in water (saturated solution contains about 61% w/w);  soluble in pyridine (saturated solution contains 2.5% w/w);  slightly soluble in alcohol;  practically insoluble in ether
Insoluble in ethyl ether, benzene
In water, 6.10X10+5 mg/L at 22 °C
610 mg/mL at 22 °C

Structure & Identifiers


Interactive Chemical Structure Model





Erythritol (CAS 7493-90-5): A Zero-Glycemic Tetritol Polyol with Quantified Differentiation for Sugar Replacement Applications


Erythritol (CAS 7493-90-5) is a four-carbon tetritol-type sugar alcohol (polyol) belonging to the class of hydrogenated carbohydrates used as bulk sweeteners and sugar replacers [1]. Unlike five-carbon (xylitol) and six-carbon (sorbitol, mannitol) polyols, erythritol exhibits a fundamentally distinct metabolic fate: approximately 90% is absorbed intact in the small intestine via passive paracellular diffusion and excreted unchanged in urine without systemic metabolism [2]. This metabolic profile confers a caloric value of 0–0.2 kcal/g, a glycemic index (GI) of 0, and the highest gastrointestinal tolerance among commercial polyols [3]. Physicochemically, erythritol demonstrates a negative heat of solution of -182 J/g—the highest magnitude among sugar alcohols—and solubility of 40 g/100g solution at 20°C, which in combination yield a moderate cooling sensation [4].

Why Erythritol Cannot Be Interchanged with Xylitol, Sorbitol, or Maltitol: Metabolic and Functional Divergence


Sugar alcohols share a common chemical classification but exhibit profound divergence in metabolic handling, caloric contribution, and physiological tolerance that precludes generic substitution. Erythritol is a tetritol (C4) with 90% urinary excretion unchanged, whereas xylitol (C5 pentitol), sorbitol (C6 hexitol), and maltitol (C12 disaccharide polyol) undergo partial hepatic metabolism, fermentation in the large intestine, or both [1]. This fundamental difference produces order-of-magnitude variations in key performance parameters: glycemic index ranges from 0 (erythritol) to 35 (maltitol); caloric value ranges from 0–0.2 kcal/g (erythritol) to 2.4–3.0 kcal/g (sorbitol, xylitol, maltitol); and maximum tolerated single dose without laxation varies from 1.0 g/kg body weight (erythritol) to 0.37 g/kg (xylitol) to 0.17 g/kg (sorbitol) [2]. In formulation applications, erythritol's heat of solution (-182 J/g) differs substantially from xylitol (-153 J/g) and sorbitol (-111 J/g), yielding distinct sensory profiles [3]. Consequently, direct substitution based solely on relative sweetness equivalence—without accounting for these differential parameters—will yield products with divergent caloric labeling, glycemic response, gastrointestinal tolerance, and organoleptic properties.

Erythritol (CAS 7493-90-5) Quantitative Differentiation Evidence vs. Xylitol, Sorbitol, and Other Polyols


Glycemic Index (GI) of Erythritol = 0 vs. Xylitol = 13 vs. Sorbitol = 9 vs. Maltitol = 35

Erythritol demonstrates a glycemic index (GI) of 0, which is significantly lower than xylitol (GI = 13), sorbitol (GI = 9), and substantially lower than maltitol (GI = 35). The corresponding insulinemic index (II) values are erythritol = 2, xylitol = 11, sorbitol = 11, and maltitol = 27, with sucrose at 43 and glucose at 100 as references [1]. Erythritol is the only commercial polyol that achieves both GI = 0 and II ≤ 2, placing it in the 'non-glycaemic' classification band (< 40 being 'very low' GI) [2].

Glycemic index Insulinemic response Diabetes management Blood glucose

Gastrointestinal Tolerance: Erythritol Maximum Tolerated Dose 1.0 g/kg bw vs. Xylitol 0.37 g/kg bw

In a double-blind, placebo-controlled human study directly comparing gastrointestinal tolerance of erythritol and xylitol ingested in liquid, the maximum single oral dose that did not induce significant gastrointestinal symptoms (diarrhea, borborygmi, flatulence) was 1.0 g/kg body weight for erythritol versus 0.37 g/kg body weight for xylitol—a 2.7-fold higher tolerance threshold [1]. Erythritol's superior tolerance stems from its near-complete small-intestinal absorption (approximately 90%) and renal excretion unchanged, whereas xylitol undergoes partial fermentation in the large intestine [2]. Erythritol 'normally avoids the gastrointestinal reactions encountered with other polyols' owing to its smaller molecular weight and unique configuration [3].

Gastrointestinal tolerance Laxative threshold Osmotic diarrhea FODMAP

Heat of Solution: Erythritol -182 J/g vs. Xylitol -153 J/g vs. Sorbitol -111 J/g

Erythritol exhibits a heat of solution of -182 J/g, the highest magnitude (most negative) among commercial sugar alcohols, exceeding xylitol (-153 J/g), mannitol (-121 J/g), sorbitol (-111 J/g), lactitol (-53 J/g), isomalt (-39 J/g), and maltitol (-23 J/g) [1]. The perceived cooling intensity depends on the combination of heat of solution and water solubility; due to erythritol's lower solubility (40 g/100g solution at 20°C) compared to xylitol (63 g/100g solution), xylitol delivers a more intense cooling sensation despite its less negative heat of solution [2]. Erythritol's solubility of 40 g/100g solution contrasts with sorbitol's 75 g/100g solution, affecting dissolution kinetics and sensory onset [3].

Heat of solution Cooling effect Endothermic dissolution Sensory properties Confectionery formulation

Dental Caries Prevention Efficacy: Erythritol > Xylitol > Sorbitol in Clinical Outcomes

In a 3-year double-blind randomized controlled clinical trial involving 485 primary school children consuming 7.5 g/day of erythritol, xylitol, or sorbitol candies, the number of dentin caries teeth and surfaces at 24-month follow-up was significantly lower in the erythritol group than in the xylitol or sorbitol control group. Time to development of enamel/dentin caries lesions was significantly longer in the erythritol group compared to both sorbitol and xylitol groups [1]. A comprehensive literature review concluded that erythritol effectively decreased dental plaque weight, reduced adherence of common streptococcal oral bacteria to tooth surfaces, and demonstrated better efficacy than sorbitol and xylitol to maintain and improve oral health [2]. Based on molecular parameters of dietary alditols, efficacy in caries prevention follows the homologous series: erythritol ≥ xylitol > sorbitol [3].

Dental caries Anticariogenic Streptococcus mutans Dental plaque Oral health

Coating Performance: Erythritol Superior to Maltitol, Mannitol, Sorbitol, and Xylitol for Thin-Layer Sugarless Coating

In a comparative study evaluating characteristics of polyols for thin-layer sugarless coating applications, erythritol was demonstrated to be a more suitable coating material than maltitol, mannitol, sorbitol, xylitol, and sucrose due to its high water solubility, low hygroscopicity, instant crystallization, and low tackiness [1]. Erythritol's combination of these properties enables reduced coating time compared to maltitol or sucrose coatings. The study established an optimum basic formulation consisting of erythritol, powdered acacia, and talc, achieving smooth coating layers and high coating efficiency [2].

Thin-layer coating Sugarless coating Pharmaceutical excipient Crystallization Hygroscopicity

Erythritol (CAS 7493-90-5) Optimal Procurement and Formulation Scenarios Based on Quantitative Differentiation


Zero-Glycemic Diabetic and Keto-Friendly Food Formulations

Erythritol is the optimal polyol selection for formulations requiring zero glycemic impact labeling. With a glycemic index (GI) of 0 and insulinemic index (II) of 2—compared to xylitol (GI = 13, II = 11) and sorbitol (GI = 9, II = 11)—erythritol achieves non-glycaemic classification [1]. Products targeting diabetic consumers or ketogenic diets (e.g., keto bars, low-carb baked goods, sugar-free beverages) should prioritize erythritol over xylitol or sorbitol to maintain zero net carbohydrate claims and avoid insulin stimulation [2].

High-Volume Sugar-Free Confectionery and Beverages Requiring Maximized Gastrointestinal Tolerance

For applications where per-serving polyol intake may approach 10–20 g (e.g., sugar-free hard candies, chocolate, ice cream, carbonated beverages), erythritol's maximum tolerated single dose of 1.0 g/kg body weight—2.7× higher than xylitol (0.37 g/kg)—provides the greatest formulation latitude without triggering consumer laxation complaints [1]. This tolerance advantage is particularly critical in products marketed to children or in markets with stringent labeling requirements for excessive consumption warnings [2].

Sugar-Free Chewing Gum, Lozenges, and Oral Care Products Requiring Substantiated Anticaries Efficacy

Erythritol should be prioritized over xylitol or sorbitol in oral care formulations seeking maximum anticaries substantiation. Clinical evidence demonstrates that erythritol significantly reduces dentin caries lesions and extends time to caries development beyond xylitol and sorbitol at equivalent daily doses (7.5 g) [1]. For chewing gum, mints, and medicated lozenges where caries prevention is a primary product claim, erythritol offers superior clinical efficacy documentation [2].

Pharmaceutical Thin-Layer Sugarless Coating and Confectionery Dragee Manufacturing

Erythritol is the preferred polyol excipient for thin-layer sugarless coating applications based on direct comparative evaluation against maltitol, mannitol, sorbitol, xylitol, and sucrose. Its combination of high water solubility, low hygroscopicity, instant crystallization, and low tackiness enables reduced coating times and superior surface finish [1]. Pharmaceutical manufacturers developing sugar-free coated tablets and confectionery producers creating coated products (sugar-free dragees, coated chewing gum pellets) should select erythritol over alternative polyols for improved process efficiency and product quality [2].

Technical Documentation Hub

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